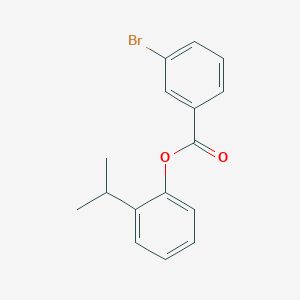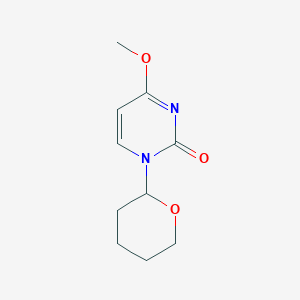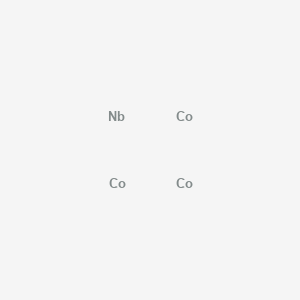
Cobalt;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-niobium is an intermetallic compound formed by the combination of cobalt and niobium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of cobalt and niobium results in a material that exhibits excellent mechanical strength, high-temperature stability, and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and niobium powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and heated to temperatures ranging from 1000°C to 1500°C. The resulting product is then cooled and annealed to achieve the desired phase and microstructure.
Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a high-temperature furnace, followed by rapid cooling to form the desired intermetallic compound. The use of high-purity starting materials and controlled atmospheres is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of cobalt-niobium can lead to the formation of cobalt oxide and niobium oxide, which are useful in catalytic applications. Reduction reactions can be used to revert the oxides back to the metallic state.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cobalt-niobium include oxygen, hydrogen, and various acids and bases. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen or air. Reduction reactions often involve the use of hydrogen gas or reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the chemical reactions of cobalt-niobium include cobalt oxide, niobium oxide, and various mixed oxides. These products have applications in catalysis, electronics, and materials science.
Scientific Research Applications
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology and medicine, cobalt-niobium compounds are being investigated for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and unique electronic properties. In industry, these compounds are used in the production of high-performance alloys and coatings that require excellent mechanical strength and high-temperature stability.
Mechanism of Action
The mechanism by which cobalt-niobium compounds exert their effects is primarily related to their electronic and catalytic properties. The presence of cobalt provides redox activity, while niobium contributes to the stability and structural integrity of the compound. The combination of these elements results in a material that can effectively catalyze various chemical reactions and exhibit unique electronic behavior. Molecular targets and pathways involved in the action of cobalt-niobium compounds include the activation of hydrogen and oxygen molecules, as well as the stabilization of reactive intermediates.
Comparison with Similar Compounds
Cobalt-niobium compounds can be compared to other intermetallic compounds such as cobalt-tantalum and cobalt-titanium. While all these compounds exhibit high mechanical strength and stability, cobalt-niobium stands out due to its unique electronic properties and catalytic activity. Similar compounds include cobalt-tantalum, cobalt-titanium, and cobalt-molybdenum, each of which has its own set of properties and applications. Cobalt-niobium’s combination of redox activity and structural stability makes it particularly suitable for applications in catalysis and high-performance materials.
Properties
CAS No. |
12017-54-8 |
|---|---|
Molecular Formula |
Co3Nb |
Molecular Weight |
269.70595 g/mol |
IUPAC Name |
cobalt;niobium |
InChI |
InChI=1S/3Co.Nb |
InChI Key |
FFQSRQVDFVYCSH-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


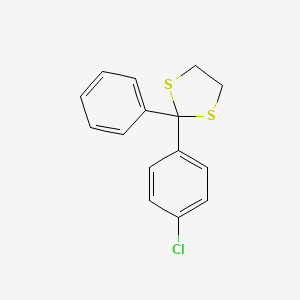
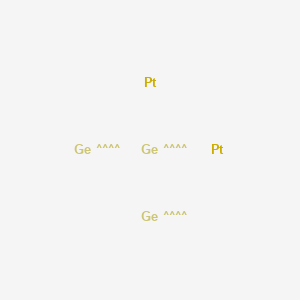
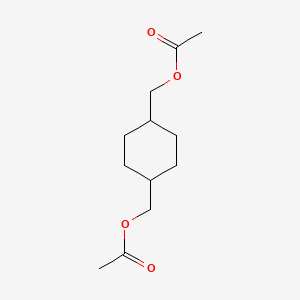
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
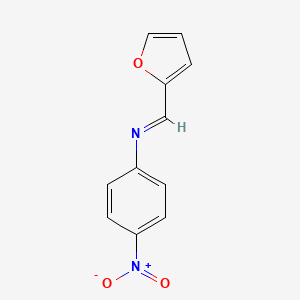
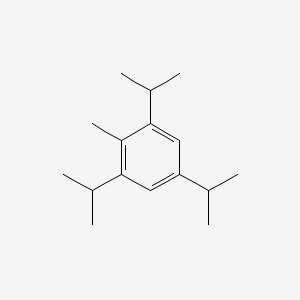
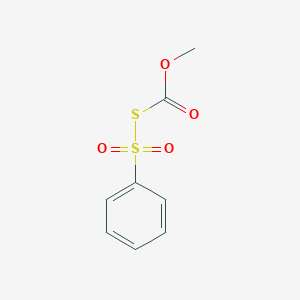
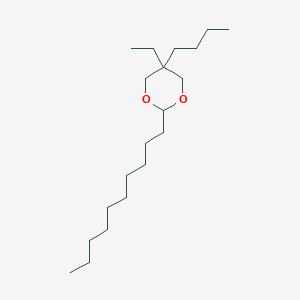
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
